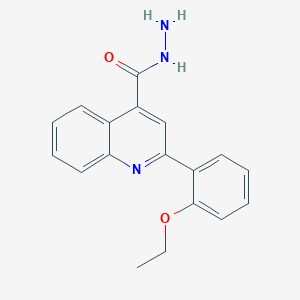

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

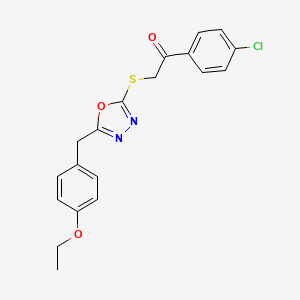

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique

Antimicrobial Activity

Preparation and Antimicrobial Activity Evaluation : Quinoline derivatives, including those related to 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activity. These compounds displayed moderate to good activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik et al., 2012).

Fluorescence Chemosensor

A Fluorescence Chemosensor Based on Imidazo[1,2-a]quinoline for Al3+ and Zn2+ : Compounds derived from quinoline carbohydrazides have been developed as chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting aluminum and zinc ions in solutions, showcasing a fluorescence "turn-on" mode. This indicates their potential use in environmental monitoring and analytical chemistry (Sun et al., 2015).

Anti-Cancer Activity

Synthesis, Characterization, and Anti-Cancer Activity : Novel scaffolds incorporating quinoline moieties have been developed, showing significant biological activity. These include derivatives with pronounced anti-cancer effects against neuroblastoma and breast adenocarcinoma cell lines, indicating their potential in cancer therapy (Bingul et al., 2016).

Corrosion Inhibition

Novel Quinoline Derivatives as Green Corrosion Inhibitors : Quinoline derivatives have been evaluated for their efficiency as corrosion inhibitors for metals in acidic mediums. Their high inhibition efficiency, as demonstrated through various analytical techniques, suggests their application in protecting metals from corrosion, important in industrial settings (Singh et al., 2016).

Anticholinesterase Activity

Conventional and Microwave Prompted Synthesis, Antioxidant, Anticholinesterase Activity : Quinolone-triazole hybrids have been synthesized and evaluated for their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. Such activities are crucial in the search for treatments of neurological disorders like Alzheimer's disease, highlighting the potential of these compounds in medicinal chemistry (Mermer et al., 2018).

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNKEYBKOITBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)

![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2670306.png)

![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B2670311.png)

![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)

![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)

![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)